(E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one
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Overview
Description
(E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one is an organic compound that features a conjugated system with both aromatic and heteroaromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde and 1-oxidopyridin-1-ium-3-ylacetone.
Condensation Reaction: The key step is a condensation reaction between the aldehyde and the ketone, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its conjugated system makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its electronic properties.
Mechanism of Action
The mechanism by which (E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated system allows for electron delocalization, which can influence its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one: Similar structure but lacks the pyridin-1-ium moiety.
(E)-3-[4-(dimethylamino)phenyl]-1-(pyridin-3-yl)prop-2-en-1-one: Similar but without the oxidized pyridin-1-ium group.
Uniqueness
The presence of the 1-oxidopyridin-1-ium group in (E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one distinguishes it from other similar compounds, potentially enhancing its reactivity and binding properties.
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17(2)15-8-5-13(6-9-15)7-10-16(19)14-4-3-11-18(20)12-14/h3-12H,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNFRGCWDWNOFR-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C[N+](=CC=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C[N+](=CC=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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